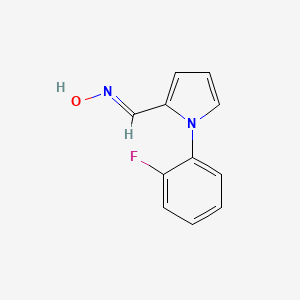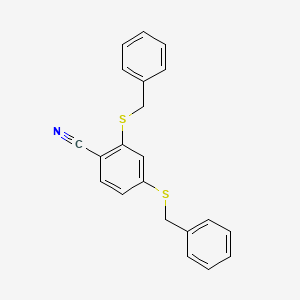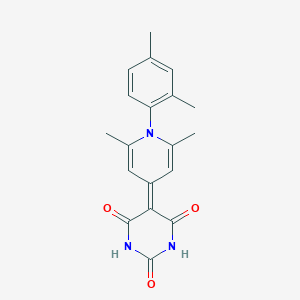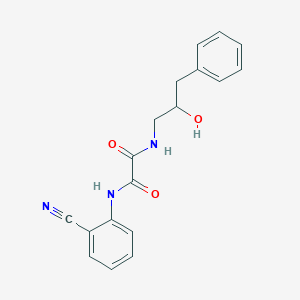![molecular formula C17H15ClFN5O2S B2492832 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 554426-13-0](/img/structure/B2492832.png)
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives involves various strategies, including the use of alkylurea or 2-(dialkylamino)ethylurea moieties to retain antiproliferative activity and the inhibitory activity against PI3Ks and mTOR, while reducing acute oral toxicity dramatically. A specific focus on the modification of acetamide groups with alkylurea in triazole compounds has shown promising anticancer effects with reduced toxicity, suggesting a potent framework for further chemical modification and optimization (Wang et al., 2015).
Molecular Structure Analysis
The structural elucidation of triazole compounds, particularly those substituted with sulfanylacetamide derivatives, relies heavily on spectroscopic methods such as H1NMR, MASS Spectra, and IR Spectra. These analytical techniques provide critical insights into the molecular arrangement, functional groups, and potential interaction sites for biological activity, highlighting the importance of structure-activity relationships in designing effective compounds (MahyavanshiJyotindra et al., 2011).
Chemical Reactions and Properties
Triazole compounds exhibit a wide range of chemical reactions, owing to their versatile scaffold and reactive sites. For instance, the transformation of triazole derivatives through reactions with various aromatic and heterocyclic amines leads to a diverse array of compounds with potential antimicrobial and anticancer activities. This reactivity underlines the synthetic versatility of triazole-based compounds, allowing for the generation of novel derivatives with enhanced biological properties (Rehman et al., 2013).
科学的研究の応用
Anti-Cancer Activity
Research indicates that compounds structurally related to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide demonstrate promising anti-cancer activities. For instance, complexes derived from tetrazole-triazole compounds, including those with similar structures, have shown cytotoxic effects on breast cancer cell lines. Specifically, gold (III) and nickel (II) complexes with these compounds exhibited higher cytotoxicity against cancer cells (Ghani & Alabdali, 2022).
Herbicidal Activities
Compounds with a triazolone structure, akin to the one , have been investigated for their potential as herbicides. These compounds were found effective as Protox inhibitors, a crucial target in herbicide action. In particular, derivatives of these compounds showed significant herbicidal activity, underlining their potential in agricultural applications (Luo et al., 2008).
Antimicrobial Screening
The antimicrobial potential of compounds structurally similar to the subject chemical has been explored. For instance, N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives exhibited significant antibacterial and antifungal activities, suggesting potential utility in treating microbial infections (MahyavanshiJyotindra et al., 2011).
Corrosion Inhibition
Derivatives of 1,2,4-triazole, similar to the compound , have been studied for their corrosion inhibition properties. These studies suggest that such compounds can effectively inhibit corrosion in specific metals, which could be beneficial in industrial applications (Bentiss et al., 2009).
Anticancer Agents
Another study focusing on naproxen derivatives with a structure related to the compound demonstrated significant anticancer activities against prostate cancer cell lines. These findings highlight the potential of these compounds as novel anticancer agents (Han et al., 2018).
作用機序
Target of Action
STL270171, also known as 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide, is a novel compound with potential anticancer properties Compounds with similar structures have been found to target key proteins involved in cell division , suggesting that STL270171 may have similar targets.
Mode of Action
It is known that the compound was synthesized using a pharmacophore hybridization approach , which is commonly used to design small molecules that can bind with high affinity to potential anticancer targets . This suggests that STL270171 likely interacts with its targets by binding to them, thereby potentially inhibiting their function and leading to anticancer effects.
Biochemical Pathways
Given its potential anticancer properties , it is plausible that STL270171 affects pathways related to cell division and growth
Result of Action
The compound has been studied in vitro for its anticancer activity , suggesting that it may induce cell death or inhibit cell proliferation in cancer cells
特性
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-10-6-7-13(19)12(18)8-10/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAWVEICROKPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)

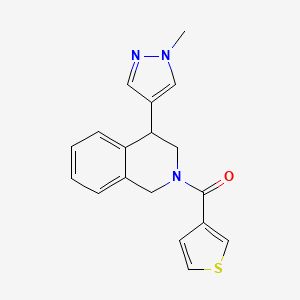

![Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2492763.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)
